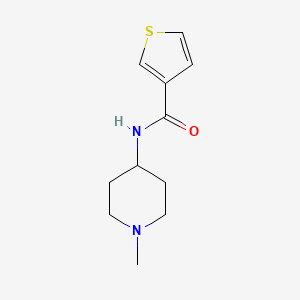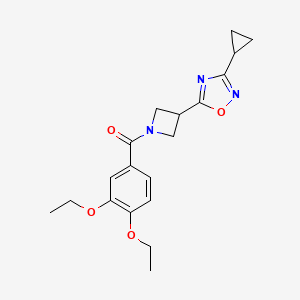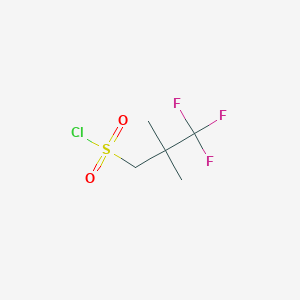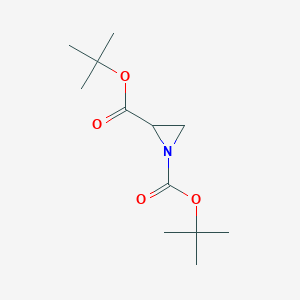![molecular formula C11H14N2O B3013108 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2175978-41-1](/img/structure/B3013108.png)
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridazine compounds involves radical-mediated C-H functionalization, as described in the first paper. This process uses primary alcohols, t-BuOOH, and TiCl3 to access alkoxy pyridazines. The transformation is conducted in the presence of air and can be scaled up to gram quantities. A subsequent cyclization step allows for the creation of tetrahydropyridopyridazines with diverse substitutions and functional handles . Although the exact synthesis of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their biological activity. For instance, the second paper discusses the synthesis of pyrazolo[1,5-b]pyridazines, which are identified as selective cyclin-dependent kinase inhibitors. The modification of the hinge-binding amine and substitutions on the pyrazolopyridazine core are key to achieving potent inhibition of CDK4 and selectivity against other enzymes . This suggests that the molecular structure of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine would also be critical for its potential biological activities.
Chemical Reactions Analysis
The third paper provides insight into the intramolecular cycloaddition reactions of pyridazine compounds. Specifically, it discusses the formation of dihydroxanthenes from 3-substituted-6-(2-allylphenoxy) pyridazines under certain conditions. The reactivity of the pyridazine ring is influenced by the nature of the substituents and the reaction conditions . This information could be extrapolated to predict the reactivity of the cyclopenta[c]pyridazine ring in 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, they do provide valuable information on related compounds. The physical properties such as solubility, melting point, and stability of pyridazine derivatives can be inferred from their molecular structure and substituents. The chemical properties, including reactivity and potential biological activity, are also closely related to the molecular framework of the pyridazine core and its functional groups .
科学的研究の応用
Synthesis and Structure Analysis
- Pyridazine analogs, including compounds similar to 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, are significant in medicinal chemistry for their pharmaceutical importance. One study discusses the synthesis and structural analysis of such compounds, highlighting the use of spectroscopic techniques and X-ray diffraction (XRD) for elucidation and confirmation of structures. The study also includes density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy framework construction to understand molecular interactions (Sallam et al., 2021).
Chemical Transformations
- Research into the C-H functionalization of pyridazine derivatives, including 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, is an area of interest. A study describes a radical-mediated transformation using primary alcohols to access alkoxy pyridazines, highlighting the potential for large-scale application and subsequent cyclization to create diverse compounds (Neubert et al., 2015).
Antimicrobial and Anticancer Applications
- Pyridazine derivatives have been studied for their potential antimicrobial and anticancer activities. For instance, research on pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine, has shown promising antimicrobial activity (Sayed et al., 2006).
Molecular Orbital Calculations and Biological Activities
- Pyridazine compounds, similar to the one , have been synthesized and characterized through various techniques, including NMR, IR, mass spectral studies, and XRD. DFT calculations have been employed to determine various quantum chemical parameters, and Hirshfeld surface analysis has been used to identify intermolecular hydrogen bonds. These studies are crucial for understanding the biological properties such as anti-tumor and anti-inflammatory activities of these compounds (Sallam et al., 2021).
Novel Synthesis Approaches
- Innovative approaches to synthesizing pyridazine derivatives, including methods like inverse-electron-demand Diels-Alder reactions, have been explored. These approaches are significant for creating compounds with specific metal-coordinating abilities, which could have various applications in chemistry and biology (Hoogenboom et al., 2006).
Herbicidal Activities
- The herbicidal properties of pyridazine derivatives, particularly those with specific substitutions, have been researched. Studies have shown that certain compounds in this class exhibit significant herbicidal activities, which can be crucial for agricultural applications (Xu et al., 2012).
特性
IUPAC Name |
3-cyclobutyloxy-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-8-7-11(13-12-10(8)6-1)14-9-4-2-5-9/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGCSUKZOXYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)


![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)